2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by two 4-nitrophenyl substituents at positions 1 and 4 of the bicyclic core. This compound belongs to a broader class of 5-oxo-hexahydroquinolines synthesized via multicomponent reactions such as the Hansch condensation, which enables the incorporation of diverse aryl groups at key positions . The presence of electron-withdrawing nitro groups at both phenyl rings likely influences its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
311331-20-1 |
|---|---|
Molecular Formula |
C22H17N5O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-amino-1,4-bis(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17N5O5/c23-12-17-20(13-4-6-15(7-5-13)26(29)30)21-18(2-1-3-19(21)28)25(22(17)24)14-8-10-16(11-9-14)27(31)32/h4-11,20H,1-3,24H2 |
InChI Key |
VEKDYEPIOUAKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions (MCRs). These reactions are favored for their efficiency and ability to generate complex molecules in a single step. One common synthetic route involves the reaction of aromatic aldehydes, malononitrile, and aniline derivatives in the presence of a catalyst under controlled conditions. The reaction is often carried out in ethanol and can be catalyzed by various agents, including 9-Mesityl-10-methylacridinium perchlorate under visible light .
Chemical Reactions Analysis
2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The carbonitrile moiety can also participate in binding interactions, affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula (C₂₃H₁₇N₅O₅).
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s nitro groups enhance polarity and may elevate melting points compared to methyl- or methoxy-substituted analogs (e.g., 235–237°C for 4-(4-methylphenyl) in ) .
- Crystallography: Analogous compounds, such as 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-..., crystallize in monoclinic systems (P21/c) with dimeric N—H···N hydrogen bonding, suggesting similar packing motifs for the target compound .
Analgesic Activity:
COX-2 Inhibition:
Derivatives with para-substituted phenyl rings (e.g., 4-F, 4-Cl, 4-NO₂) exhibit selective COX-2 inhibition, suggesting the target’s nitro groups may enhance binding affinity .
Toxicity Considerations
Biological Activity
2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311790-22-4) is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups such as amino, nitro, and methylsulfanyl contributes to its unique chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N4O3S. Its structure includes a hexahydroquinoline core with various substituents that enhance its biological activity. The compound's specific substitution pattern is crucial for its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O3S |
| SMILES | CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)N+[O-])N)C#N |
| InChI | InChI=1S/C23H20N4O3S/c1-31-17-11-5-14(6-12-17)21... |
Antimicrobial Activity
Research indicates that 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with bacterial enzymes essential for their survival. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may disrupt cellular signaling pathways involved in cancer progression. Its mechanism likely involves the inhibition of specific enzymes or receptors that play critical roles in tumor growth and metastasis. Molecular docking studies have indicated favorable binding interactions with targets associated with cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Escherichia coli and Bacillus subtilis. Results showed that the compound exhibited significant growth inhibitory effects, comparable to standard antibiotics.
- Anticancer Mechanisms : In a cell line study involving human cancer cells, treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.
- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of the compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
